Ethyl 2-{cyclopropyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
The synthesis of ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps. One common method starts with the reaction of ethyl (ethoxymethylene)-3-oxobutanoate with 2,4-difluoroaniline to form an intermediate, which is then cyclized to produce the desired thiazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
ETHYL 2-[CYCLOPROPYL(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, such as the cyclopropyl and dichlorobenzoyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H16Cl2N2O3S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 2-[cyclopropyl-(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17(25-14)21(11-5-6-11)15(22)10-4-7-12(18)13(19)8-10/h4,7-8,11H,3,5-6H2,1-2H3 |
InChI Key |
UTIFGEUIGYGZBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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